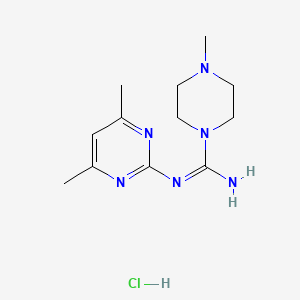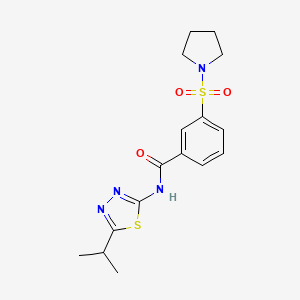![molecular formula C17H18ClNOS B5702268 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1995 by Pfizer, Inc. and has since been used extensively in scientific research to study the cannabinoid receptor system.
Wirkmechanismus
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. Activation of the CB1 receptor by 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide leads to a variety of downstream effects, including inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK), and modulation of ion channels. These effects ultimately lead to the physiological and biochemical effects observed with 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and appetite-stimulating effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments is its potency and specificity for the cannabinoid receptors. This allows for precise and controlled activation of the receptor system. However, one limitation is its potential for off-target effects, as it has been shown to interact with other receptors such as the TRPV1 receptor.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the cannabinoid receptor system and its role in various physiological processes. Additionally, further research is needed to fully understand the potential side effects and limitations of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments.
Synthesemethoden
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide involves the reaction of 4-chlorothiophenol with 2,5-dimethylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used extensively in scientific research to study the cannabinoid receptor system. It has been shown to be a potent agonist of both the CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used to study the effects of cannabinoid receptor activation on a variety of physiological processes, including pain, inflammation, and appetite regulation.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-4-13(2)16(11-12)19-17(20)9-10-21-15-7-5-14(18)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITASSDHNWSPUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)


![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)
